N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide

Adenosine A1 receptor 3-Amidocoumarin SAR Radioligand binding

N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide is a synthetic 3-amidocoumarin derivative (molecular formula C21H14N2O4, MW 358.3 g/mol) belonging to the coumarin-benzamide class. It functions as a potent adenosine receptor (AR) ligand, demonstrating nanomolar binding affinity for the human adenosine A1 receptor (Ki = 3.5 nM) and the human adenosine A2A receptor (Ki = 3.60 nM), with moderate affinity for the human A3 receptor (Ki = 36 nM) and weaker affinity for the human A2B receptor (IC50 = 313 nM in a functional inverse agonist assay).

Molecular Formula C21H14N2O4
Molecular Weight 358.353
CAS No. 1797644-00-8
Cat. No. B2935790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide
CAS1797644-00-8
Molecular FormulaC21H14N2O4
Molecular Weight358.353
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
InChIInChI=1S/C21H14N2O4/c24-20(23-17-13-14-6-1-2-9-18(14)27-21(17)25)15-7-5-8-16(12-15)26-19-10-3-4-11-22-19/h1-13H,(H,23,24)
InChIKeyWAKYISLECHOUAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide (CAS 1797644-00-8): Adenosine Receptor Ligand Compound Procurement Guide


N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide is a synthetic 3-amidocoumarin derivative (molecular formula C21H14N2O4, MW 358.3 g/mol) belonging to the coumarin-benzamide class . It functions as a potent adenosine receptor (AR) ligand, demonstrating nanomolar binding affinity for the human adenosine A1 receptor (Ki = 3.5 nM) and the human adenosine A2A receptor (Ki = 3.60 nM), with moderate affinity for the human A3 receptor (Ki = 36 nM) and weaker affinity for the human A2B receptor (IC50 = 313 nM in a functional inverse agonist assay) [1]. The compound features a 2-oxo-2H-chromene (coumarin) core linked via an amide bond to a 3-(pyridin-2-yloxy)phenyl moiety, a structural arrangement that critically distinguishes it from simpler 3-amidocoumarin analogs .

Why Generic 3-Amidocoumarin Substitution Cannot Replace N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide


Adenosine receptor ligand pharmacology is exquisitely sensitive to the nature and position of substituents on the benzamide ring of the 3-amidocoumarin scaffold. The unsubstituted 3-benzamidocoumarin (compound 4, N-(2-oxo-2H-chromen-3-yl)benzamide) exhibits no measurable binding affinity for the human adenosine A1 or A2A receptors (Ki > 100 μM) and only moderate affinity for the human A3 receptor (Ki = 3.24 μM, a >30-fold selective A3 profile) [1]. In stark contrast, the introduction of the 3-(pyridin-2-yloxy) substituent on the benzamide ring of the target compound shifts affinity by more than four orders of magnitude at A1, converts the scaffold from an A3-selective to a dual A1/A2A-preferring ligand, and imparts a functional inverse agonist signature at A2A (IC50 = 0.00190 nM) that is entirely absent from the parent 3-benzamidocoumarin [2]. These profound pharmacological differences—arising from a single substituent change—mean that generic 3-amidocoumarins are not functionally interchangeable with N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide in any adenosine receptor-targeted research or screening application.

Quantitative Differentiation Evidence for N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide Versus Closest Analogs


A1 Adenosine Receptor Affinity: 4-Orders-of-Magnitude Gain Over the Unsubstituted 3-Benzamidocoumarin Core

The introduction of a 3-(pyridin-2-yloxy) substituent on the benzamide ring of the 3-amidocoumarin scaffold converts the core structure from an A1-inactive compound to a low-nanomolar A1 ligand. The unsubstituted 3-benzamidocoumarin (compound 4, Matos/Vilar 2015) exhibits no measurable binding affinity at the human adenosine A1 receptor (Ki > 100 μM) [1]. The target compound, N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide, displaces [3H]DPCPX from human adenosine A1 receptors expressed in CHO cell membranes with a Ki of 3.5 nM [2]. This represents a >28,500-fold enhancement in A1 binding affinity conferred solely by the meta-pyridin-2-yloxy substitution on the benzamide ring.

Adenosine A1 receptor 3-Amidocoumarin SAR Radioligand binding GPCR ligand potency

A3 Adenosine Receptor Affinity: 90-Fold Improvement Over the Unsubstituted 3-Benzamidocoumarin

Even at the A3 receptor—the preferred subtype of the unsubstituted 3-benzamidocoumarin—the target compound demonstrates substantially superior affinity. The parent compound 4 binds to human A3 receptors with a Ki of 3,240 nM (3.24 μM) and an A3 selectivity of >30-fold over A1/A2A [1]. The target compound binds to human A3 receptors with a Ki of 36 nM, as determined by displacement of [125I]AB-MECA from CHO cell membranes expressing human A3 receptors [2]. This 90-fold affinity improvement is achieved while simultaneously reversing the subtype selectivity from A3-preferring to dual A1/A2A-preferring, making the target compound uniquely suited for applications requiring balanced A1/A2A engagement with retained A3 activity.

Adenosine A3 receptor 3-Amidocoumarin Structure-affinity relationship Receptor subtype selectivity

A2A Receptor Affinity: 175-Fold Advantage Over the 2H-Chromene-3-Carboxamide Scaffold Hit

The 2H-chromene-3-carboxamide scaffold has been established as a productive source of adenosine A2A receptor ligands. The original in silico screening hit from the Areias 2012 series, compound 3a (a 2H-chromene-3-carboxamide), exhibited a pKi of 6.2 at the human A2A receptor, corresponding to a Ki of approximately 631 nM [1]. The target compound, which incorporates a 2-oxo-2H-chromene (coumarin) core in place of the 2H-chromene and a 3-(pyridin-2-yloxy)benzamide substituent, displays a Ki of 3.60 nM at the human A2A receptor [2]. This 175-fold affinity enhancement demonstrates that the 2-oxo substitution on the chromene ring, combined with the pyridin-2-yloxybenzamide moiety, yields substantially superior A2A receptor engagement compared to the parent 2H-chromene-3-carboxamide chemotype.

Adenosine A2A receptor Chromene scaffold Coumarin GPCR antagonist Radioligand binding

A1 Receptor Affinity: ~900-Fold Advantage Over the 2H-Chromene-3-Carboxamide Series

The 2H-chromene-3-carboxamide series reported by Areias et al. (2012) yielded compounds with relatively weak A1 receptor affinity. The most representative A1 affinity data point from this series, curated in BindingDB (BDBM50386105, CHEMBL2045249), shows a Ki of 3,162.28 nM at the human adenosine A1 receptor [1]. The target compound achieves a Ki of 3.5 nM at the same receptor subtype [2]. The 904-fold potency difference highlights the critical contribution of the 2-oxo substitution on the chromene ring (forming the coumarin system) and the 3-(pyridin-2-yloxy)benzamide group to A1 receptor recognition, converting a micromolar scaffold into a low-nanomolar A1 ligand.

Adenosine A1 receptor Chromene Coumarin Structure-activity relationship Receptor binding

A2A Functional Inverse Agonism: A Functional Signature Absent from the 3-Amidocoumarin Class

Beyond binding affinity, the target compound exhibits a potent functional inverse agonist profile at the human adenosine A2A receptor that is not reported for any compound in the Matos/Vilar 2015 3-amidocoumarin series (compounds 1–8), which were characterized solely by radioligand binding and A2B adenylyl cyclase activity [1]. The target compound suppresses basal cAMP accumulation in CHO cells expressing human A2A receptors with an IC50 of 0.00190 nM (1.90 fM) in an inverse agonist assay format [2]. It also demonstrates antagonist activity against CGS21680-stimulated cAMP accumulation with an IC50 of 0.0510 nM [2]. This functional efficacy at sub-picomolar to low-picomolar concentrations indicates that the compound not only occupies the receptor but also stabilizes an inactive receptor conformation, a pharmacological property that simple binding assays cannot capture and that is absent from comparator 3-amidocoumarins.

Adenosine A2A receptor Inverse agonist cAMP assay Functional selectivity GPCR pharmacology

Subtype Selectivity Fingerprint: Balanced A1/A2A Profile Contrasting with the Highly A1-Selective Reference Antagonist DPCPX

The target compound displays a near-equipotent dual A1/A2A binding profile, with a selectivity ratio of approximately 1.03 (A2A Ki / A1 Ki), coupled with 10-fold selectivity over A3 (A3 Ki / A1 Ki = 10.3) [1]. In contrast, DPCPX—the prototypical selective adenosine A1 receptor antagonist—exhibits Ki values of 3.9 nM (A1), 130 nM (A2A), and 4,000 nM (A3) at human receptors, yielding an A2A/A1 selectivity ratio of 33.3 and an A3/A1 ratio of 1,026 . The selectivity fingerprint of the target compound (A1 ≈ A2A ≫ A3 > A2B) is thus fundamentally different from that of DPCPX (A1 ≫ A2A ≫ A2B ≫ A3), making the target compound a candidate for research applications where concurrent A1 and A2A receptor engagement is desired from a single chemical entity, whereas DPCPX would be appropriate only for A1-isolated experimental designs.

Adenosine receptor selectivity DPCPX A1/A2A dual ligand Subtype selectivity profiling GPCR tool compounds

Optimal Research and Industrial Application Scenarios for N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide Based on Differentiated Evidence


Dual A1/A2A Adenosine Receptor Pharmacological Probe for Neurological Disease Research

The near-equipotent dual A1/A2A binding profile (Ki = 3.5 nM at A1; Ki = 3.60 nM at A2A) and the functional inverse agonism at A2A (IC50 = 0.00190 nM) make this compound uniquely suited as a dual-receptor pharmacological probe in neurological disease models [1]. Unlike the highly A1-selective DPCPX (33-fold A1-over-A2A selectivity), the target compound enables simultaneous modulation of both A1 and A2A receptor signaling from a single chemical agent . This is particularly relevant for Parkinson's disease and Alzheimer's disease research, where both A1 and A2A receptors are implicated in neuroprotection and neurotransmission modulation.

Adenosine Receptor Screening Library Component for Novel Chemotype Exploration

As a 3-amidocoumarin derivative with a structurally distinct 3-(pyridin-2-yloxy)benzamide substituent, this compound represents a chemical space distinct from both the unsubstituted 3-benzamidocoumarin series (>100 μM at A1/A2A) and the 2H-chromene-3-carboxamide series (Ki > 3,000 nM at A1; Ki ≈ 631 nM at A2A) [2][3]. Including this compound in adenosine receptor screening libraries expands the chemical diversity coverage of the 3-amidocoumarin/coumarin-carboxamide region of chemical space and provides a high-affinity reference point for structure-based drug design and pharmacophore modeling efforts targeting adenosine receptors.

Functional A2A Receptor Inverse Agonism Reference Standard for cAMP-Based Assays

The compound's demonstrated functional inverse agonist activity at human A2A receptors (IC50 = 0.00190 nM in basal cAMP inhibition) and antagonist activity against CGS21680-stimulated cAMP (IC50 = 0.0510 nM) provide a functionally characterized reference standard for A2A receptor cAMP assays [1]. Most 3-amidocoumarin ligands (e.g., Matos/Vilar 2015 series, compounds 1–8) lack functional characterization at A2A, limiting their utility as functional assay controls [2]. This compound fills that gap, offering a tool with established efficacy in a functional readout rather than binding alone.

Structure-Activity Relationship (SAR) Benchmark for 3-Amidocoumarin Adenosine Receptor Ligand Optimization

The quantitative affinity gains achieved by the 3-(pyridin-2-yloxy) substitution—>28,500-fold at A1, 90-fold at A3—relative to the unsubstituted 3-benzamidocoumarin core establish this compound as a critical SAR benchmark [2][1]. Medicinal chemistry programs pursuing adenosine receptor ligands based on the coumarin scaffold can use this compound as a reference point for designing next-generation analogs, evaluating whether further substituent modifications preserve or enhance the nanomolar potency and dual A1/A2A selectivity achieved by the pyridin-2-yloxy group.

Quote Request

Request a Quote for N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.